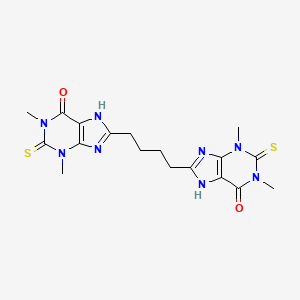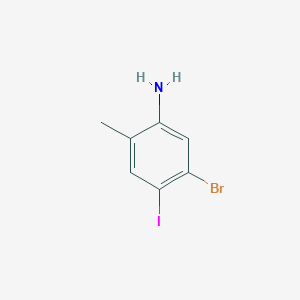
5-Bromo-4-iodo-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7BrIN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: of toluene to form nitrotoluene.
Reduction: of nitrotoluene to form toluidine.
Bromination: of toluidine to introduce the bromine atom.
Iodination: to introduce the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation steps .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-iodo-2-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorescent compounds and spirosilabifluorene derivatives .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the materials science industry, this compound is used in the production of advanced materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-iodo-2-methylaniline depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. detailed studies on its exact mechanism in biological systems are limited .
Comparación Con Compuestos Similares
- 4-Bromo-2-methylaniline
- 2-Iodo-5-methylaniline
- 4-Iodo-2-methylaniline
- 2-Bromo-5-methylaniline
Comparison: 5-Bromo-4-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds, compared to its mono-halogenated counterparts .
Propiedades
Fórmula molecular |
C7H7BrIN |
|---|---|
Peso molecular |
311.95 g/mol |
Nombre IUPAC |
5-bromo-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |
Clave InChI |
RVOPFZVEVULAEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
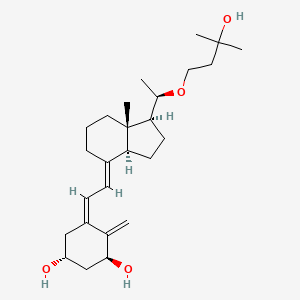
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)


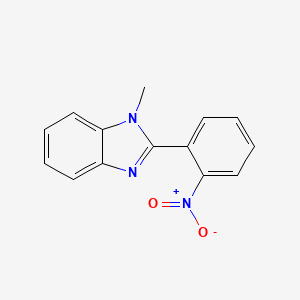
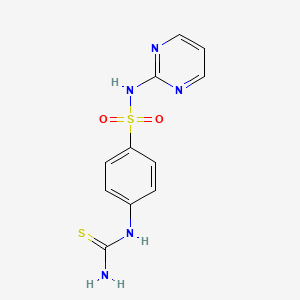
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)

![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
